3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Overview
Description
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism, leading to altered metabolic pathways . Additionally, it has been observed to bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth . The compound’s ability to modulate cellular metabolism is also noteworthy, as it can influence the production of key metabolites and energy balance within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the modulation of cellular processes and biochemical pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In in vitro and in vivo studies, the compound has shown sustained effects on cellular function, with some long-term impacts on cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been observed to exert beneficial effects on cellular function and biochemical pathways without significant toxicity . At higher doses, it can induce toxic or adverse effects, including liver and kidney damage, as well as alterations in blood chemistry . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for the cyclization step and specialized equipment for handling trifluoromethylating agents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce piperidine derivatives with altered substituents .
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-
Properties
IUPAC Name |
3-piperidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5;/h5,12H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYDTRBWPVWFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315610-08-2 | |
Record name | Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315610-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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